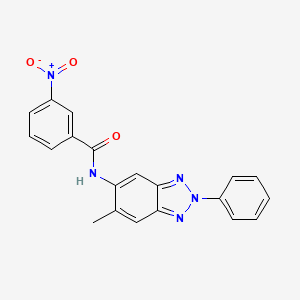![molecular formula C15H10N2O4S2 B5005914 2-(methylthio)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5005914.png)
2-(methylthio)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(methylthio)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one, also known as MTF, is a thiazole derivative with potential anti-cancer activity. It has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Wirkmechanismus
2-(methylthio)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one exerts its anti-cancer effects by inducing apoptosis, or programmed cell death, in cancer cells. It does this by activating the p38 mitogen-activated protein kinase (MAPK) pathway, which leads to the activation of caspases, the enzymes responsible for apoptosis. This compound also inhibits the expression of anti-apoptotic proteins, such as Bcl-2, which further promotes apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-oxidant effects. It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress. This compound has also been shown to have a protective effect on the liver, reducing liver damage in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(methylthio)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one in lab experiments is its specificity for cancer cells. It has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-(methylthio)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one. One direction is to investigate its potential use in combination with other anti-cancer agents to enhance its efficacy. Another direction is to study its effects on cancer stem cells, which are thought to be responsible for cancer recurrence. Additionally, further research is needed to optimize its formulation for in vivo administration.
In conclusion, this compound is a promising anti-cancer agent that has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action. Although there are some limitations to its use in lab experiments, its specificity for cancer cells and minimal toxicity to normal cells make it a promising candidate for cancer therapy. Further research is needed to fully understand its potential and optimize its use in vivo.
Synthesemethoden
2-(methylthio)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one can be synthesized by reacting 2-methylthio-4-(2-furyl)-3-thioacetate with 3-nitrobenzaldehyde in the presence of ammonium acetate. The resulting product is then oxidized with hydrogen peroxide to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-(methylthio)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one has been studied extensively for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been studied for its anti-inflammatory and anti-oxidant properties.
Eigenschaften
IUPAC Name |
(4Z)-2-methylsulfanyl-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4S2/c1-22-15-16-12(14(18)23-15)8-11-5-6-13(21-11)9-3-2-4-10(7-9)17(19)20/h2-8H,1H3/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMFHTPHWKDOTF-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=N/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-ethyl-N-methyl-5-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5005849.png)
![4-methyl-N-[3-(4-morpholinyl)propyl]-1-naphthamide](/img/structure/B5005864.png)
![N-[2-(benzoylamino)benzoyl]phenylalanine](/img/structure/B5005867.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B5005875.png)


![2-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5005893.png)

![10-acetyl-3,3-dimethyl-11-(1-methyl-1H-pyrrol-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5005923.png)
![2-[2-(4-biphenylyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol](/img/structure/B5005928.png)
![methyl 2-(acetylamino)-4-methyl-5-{[(3-nitrophenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5005934.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5005938.png)
![N-(3,4-dimethylphenyl)-2-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5005941.png)